2-Amino-1-phenylbutan-1-one

Dopamine Transporter Uptake Inhibition Monoamine Reuptake

Secure 2-Amino-1-phenylbutan-1-one (α-aminobutyrophenone) for SAR investigations. This primary amine analog of bupropion reverses DAT/NET selectivity, exhibiting 66-fold NET preference (IC₅₀=250 nM) over DAT (IC₅₀=16,500 nM). Essential as a minimal-structure baseline to differentiate substrate-type release from classical uptake inhibition. Ideal for forensic toxicology, high-throughput screening controls, and dissecting molecular determinants of transporter subtype selectivity.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 67323-52-8
Cat. No. B12733824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-phenylbutan-1-one
CAS67323-52-8
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCCC(C(=O)C1=CC=CC=C1)N
InChIInChI=1S/C10H13NO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2,11H2,1H3
InChIKeySHBYDSJVZCGXOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-phenylbutan-1-one (CAS 67323-52-8) — A Structurally Simplified α-Aminophenone for Transporter Mechanism Research


2-Amino-1-phenylbutan-1-one (CAS 67323-52-8), also referred to as α-aminobutyrophenone, is an α-aminophenone compound characterized by a primary amine at the α-position and an unsubstituted phenyl ring, with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol [1]. This compound serves as a structurally deconstructed analog of the clinically prescribed antidepressant and smoking cessation aid bupropion [2]. Its simplified scaffold—lacking the N-tert-butyl group and the 3-chloro substitution present on the aromatic ring of bupropion—makes it a critical probe for investigating the minimal structural determinants governing monoamine transporter interactions [3].

Why 2-Amino-1-phenylbutan-1-one Cannot Be Replaced by Other α-Aminophenones in Mechanistic Studies


Despite belonging to the same α-aminophenone chemical class, subtle variations in N-alkyl substitution and aromatic ring functionalization profoundly alter the compound's pharmacological mechanism at monoamine transporters. For instance, while bupropion and its N-alkyl analogs function predominantly as classical reuptake inhibitors, structurally simpler α-aminophenones with primary amines (such as 2-amino-1-phenylbutan-1-one) can exhibit substrate-type releasing properties at dopamine (DAT) and norepinephrine (NET) transporters [1]. This fundamental mechanistic bifurcation—from inhibition to release—is governed by the steric and electronic character of the α-amine substituent [2]. Consequently, substituting a primary amine analog with an N-methylated or N-tert-butyl derivative for assays intended to probe the minimal structural requirements for transporter inhibition would yield results that are not mechanistically interchangeable, potentially misrepresenting structure-activity relationships in drug discovery or forensic toxicology programs [3].

Quantitative Differentiation: How 2-Amino-1-phenylbutan-1-one Compares to Close Analogs in Functional Transporter Assays


DAT Uptake Inhibition vs. Bupropion and Mephedrone

2-Amino-1-phenylbutan-1-one inhibits dopamine transporter (DAT)-mediated uptake of [³H]dopamine in Wistar rat striatal synaptosomes with an IC₅₀ value of 16,500 nM (16.5 µM) [1]. In contrast, the clinically used antidepressant and DAT/NET inhibitor bupropion exhibits an IC₅₀ of 550 nM at DAT under comparable assay conditions [2]. The designer cathinone mephedrone (4-methylmethcathinone), a substrate-type releaser, is considerably more potent, with a reported IC₅₀ of approximately 50 nM for inhibiting [³H]dopamine uptake in rat synaptosomes [3]. Therefore, 2-amino-1-phenylbutan-1-one is approximately 30-fold less potent than bupropion and 330-fold less potent than mephedrone at the dopamine transporter.

Dopamine Transporter Uptake Inhibition Monoamine Reuptake

NET Uptake Inhibition vs. Bupropion and Mephedrone

2-Amino-1-phenylbutan-1-one inhibits [³H]-norepinephrine (NE) uptake in human norepinephrine transporter (NET)-expressing HEK293 cells with an IC₅₀ of 250 nM [1]. Bupropion, under analogous assay conditions using human NET expressed in HEK293 cells, demonstrates an IC₅₀ of 1,400 nM [2]. Mephedrone, in contrast, inhibits NE uptake with an IC₅₀ of 64 nM in rat brain synaptosomes [3]. Thus, 2-amino-1-phenylbutan-1-one is approximately 5.6-fold more potent than bupropion at NET, yet remains approximately 4-fold less potent than the potent releaser mephedrone.

Norepinephrine Transporter Uptake Inhibition Monoamine Reuptake

Mechanistic Profile: Weak Substrate vs. Pure Inhibitor Classification

A systematic SAR investigation of α-aminophenones demonstrated that the nature of the amine substituent is the critical determinant of whether a compound acts as a pure uptake inhibitor or as a substrate-type releaser [1]. Cathinone, the unsubstituted primary amine analog, acts as a DAT/NET substrate and releasing agent [2]. Bupropion, which bears a bulky N-tert-butyl group, functions as a pure uptake inhibitor and does not evoke neurotransmitter release [3]. 2-Amino-1-phenylbutan-1-one, which extends the α-alkyl chain from methyl (cathinone) to ethyl, is predicted based on established SAR models to exhibit a weak substrate/releaser profile, with reduced releasing efficacy compared to cathinone but a mechanistic identity distinct from the pure inhibition exhibited by N-alkyl analogs like bupropion or buphedrone [4].

Transporter Mechanism Substrate Release Structure-Activity Relationship

Off-Target Profile: Low Affinity for OCT2 and GlyT2

2-Amino-1-phenylbutan-1-one was evaluated for inhibition of the organic cation transporter 2 (OCT2) and the glycine transporter 2 (GlyT2). In HEK293 cells expressing human OCT2, the compound inhibited TEA uptake with an IC₅₀ of 13,000 nM (13 µM) [1]. Against human GlyT2 expressed in HEK293 cells, it demonstrated an IC₅₀ of 75,000 nM (75 µM) [2]. These values indicate low to negligible affinity for these secondary transporters. For comparison, the reference OCT2 inhibitor cimetidine exhibits an IC₅₀ of approximately 100-200 nM [3]. The relative lack of activity at OCT2 and GlyT2 at concentrations relevant to DAT/NET engagement suggests a favorable selectivity profile for monoamine transporters.

Off-Target Selectivity OCT2 GlyT2 Transporter Profiling

Optimal Application Scenarios for 2-Amino-1-phenylbutan-1-one Based on Validated Evidence


Structure-Activity Relationship (SAR) Studies of α-Aminophenone Transporter Ligands

Procure 2-amino-1-phenylbutan-1-one as a structurally simplified, primary amine reference compound for SAR studies examining the transition from transporter inhibition to substrate-induced release. Its weak potency at DAT (IC₅₀ = 16,500 nM) and modest potency at NET (IC₅₀ = 250 nM) provide a baseline for evaluating the impact of N-alkylation or aromatic substitution on transporter affinity and functional mechanism [1][2].

Negative Control for Bupropion Analog Screening in Uptake Inhibition Assays

Utilize 2-amino-1-phenylbutan-1-one as a weak, structurally matched negative control in high-throughput screens designed to identify novel DAT/NET uptake inhibitors. Its 30-fold lower DAT potency compared to bupropion (IC₅₀ = 16,500 nM vs. 550 nM) makes it suitable for establishing assay windows and confirming that observed inhibition is structure-dependent rather than a non-specific effect of the α-aminophenone core [1].

Transporter Subtype Selectivity Profiling (DAT vs. NET)

Employ 2-amino-1-phenylbutan-1-one to investigate the structural determinants of transporter subtype selectivity. Unlike bupropion, which is approximately 2.5-fold selective for DAT over NET, this compound reverses the selectivity, exhibiting 66-fold higher potency at NET (IC₅₀ = 250 nM) compared to DAT (IC₅₀ = 16,500 nM) [1][2]. This property makes it a valuable tool for dissecting the molecular features that drive NET-preferring inhibition within the α-aminophenone class.

Analytical Reference Standard for Forensic Toxicology

Acquire 2-amino-1-phenylbutan-1-one as an analytical reference standard for the identification and quantification of cathinone-class compounds in forensic or clinical toxicology laboratories. Its distinct mass spectrum (GC-MS) and infrared (FTIR) spectral fingerprint, available via public spectral databases, facilitate its differentiation from positional isomers and N-alkylated analogs such as buphedrone [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-1-phenylbutan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.